

"2-Amino-N-ethylbenzenesulfonanilide" CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-N-ethylbenzenesulfonanilide
Cat. No.:	B1580896

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-N-ethylbenzenesulfonanilide** (CAS: 81-10-7)

Executive Summary

This technical guide provides a comprehensive overview of **2-Amino-N-ethylbenzenesulfonanilide** (CAS No: 81-10-7), a versatile organic compound with significance in industrial chemistry. The document delineates its chemical identity, molecular structure, and core physicochemical properties. A detailed, proposed synthetic pathway is presented, grounded in established organic chemistry principles, offering researchers a robust framework for its preparation. While its primary documented application is as a crucial intermediate in the synthesis of acid dyes, this guide also explores its potential relevance in medicinal chemistry, contextualized by the well-established bioactivity of the sulfonamide functional group. The guide concludes with essential safety, handling, and toxicological information to ensure its proper management in a laboratory and industrial setting.

Chemical Identity and Structure

Key Identifiers

A precise understanding of a chemical entity begins with its fundamental identifiers. The following table summarizes the key nomenclature and registration data for **2-Amino-N-ethylbenzenesulfonanilide**.

Identifier	Value	Source(s)
CAS Registry Number	81-10-7	[1] [2] [3]
IUPAC Name	2-amino-N-ethyl-N-phenylbenzenesulfonamide	[3]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₂ S	[1] [2] [3]
SMILES	CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N	[3] [4]
InChI Key	OXZNTECZWGFYMM-UHFFFAOYSA-N	[1] [4]
Synonyms	2-Amino-N-ethylbenzenesulfonanilide, N-Ethyl-N-phenyl-o-aminobenzenesulfonamide	[1] [3]

Molecular Structure Elucidation

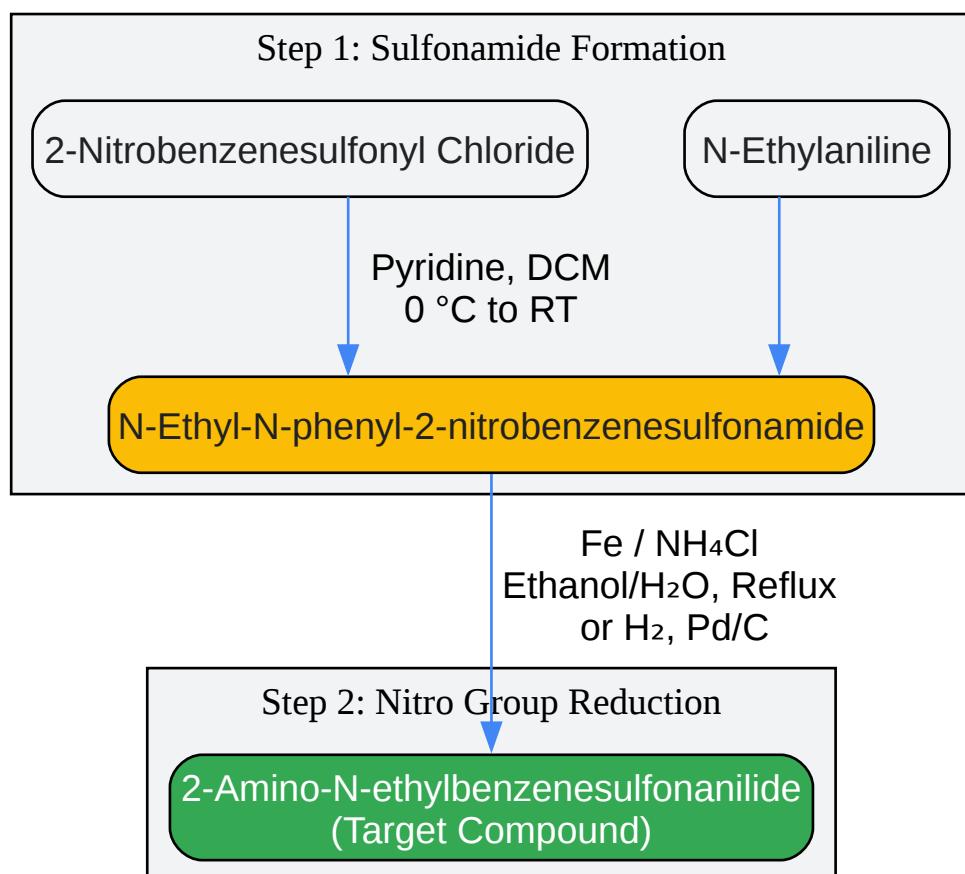
The molecular architecture of **2-Amino-N-ethylbenzenesulfonanilide** is characterized by several key functional groups that dictate its chemical behavior and utility. The core of the molecule is a benzenesulfonamide structure. Attached to the sulfonamide nitrogen are both an ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅), making it a tertiary sulfonamide. Crucially, a primary amine group (-NH₂) is substituted at the ortho (2-position) of the benzene ring originating from the sulfonyl group. This primary aromatic amine is a key reactive site, particularly for diazotization reactions, which is fundamental to its application in dye synthesis.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and process design. **2-Amino-N-ethylbenzenesulfonanilide** is typically a white to off-white or grayish-white crystalline solid^{[4][5]}. Its properties are summarized below.

Property	Value	Source(s)
Molecular Weight	276.35 g/mol	[1][2]
Melting Point	56-60 °C	[2][5]
Boiling Point	445.4 °C at 760 mmHg	[2][5]
Density	1.28 g/cm³	[2][5]
Appearance	White to off-white crystalline solid / Grayish-white powder	[4][5]
Solubility	Reported to be soluble in water and polar organic solvents	[4]
Flash Point	223.1 °C	[2][5]

Synthesis and Manufacturing


While specific industrial manufacturing protocols are often proprietary, a chemically sound and logical synthetic route can be proposed based on fundamental principles of organic chemistry. The synthesis hinges on the formation of the sulfonamide bond followed by the introduction or revealing of the ortho-amino group.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the sulfonamide C-S bond and the C-N bond of the aniline precursor. The most practical strategy is a two-step process: first, the formation of a sulfonamide bond between N-ethylaniline and a protected or pre-functionalized benzenesulfonyl chloride, followed by the functionalization of the benzene ring. A more direct and efficient route involves starting with a precursor where the amino group is masked, typically as a nitro group, which is then reduced in the final step.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with N-ethylaniline to form the sulfonamide intermediate, followed by a standard reduction of the nitro group to yield the final product.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Amino-N-ethylbenzenesulfonanilide**.

Detailed Experimental Protocol

This protocol describes a self-validating system for the laboratory-scale synthesis of **2-Amino-N-ethylbenzenesulfonanilide**.

Step 1: Synthesis of N-Ethyl-N-phenyl-2-nitrobenzenesulfonamide

- Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add N-ethylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 3 mL/mmol). Cool the flask to 0 °C in an ice bath.
- Reagent Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) and pyridine (1.1 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the stirred N-ethylaniline

solution over 30 minutes, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the N-ethylaniline spot indicates reaction completion.
- Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the intermediate as a solid.

Step 2: Synthesis of **2-Amino-N-ethylbenzenesulfonanilide**

- Setup: In a 500 mL round-bottom flask, combine the N-Ethyl-N-phenyl-2-nitrobenzenesulfonamide intermediate (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
- Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
- Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
- Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot and the appearance of a new, more polar spot indicates product formation.
- Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
- Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude **2-Amino-N-ethylbenzenesulfonanilide**.

- Final Purification & Validation: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final product. Validate the structure and purity using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Applications and Scientific Context

Primary Application: Dye Intermediate

The principal industrial application of **2-Amino-N-ethylbenzenesulfonanilide** is as a key intermediate in the manufacture of acid dyes^{[2][5]}. The ortho-amino group on the benzene ring is readily diazotized using nitrous acid (generated *in situ* from NaNO_2 and HCl) to form a diazonium salt. This highly reactive intermediate is then coupled with various aromatic compounds (coupling components) such as phenols or naphthols to form brightly colored azo dyes. The sulfonamide portion of the molecule often serves to enhance water solubility and improve the dye's affinity for proteinaceous fibers like wool and silk.

Potential in Medicinal Chemistry: The Sulfonamide Moiety

While this specific molecule is not a marketed drug, its core structure contains the sulfonamide functional group, a well-established pharmacophore in drug discovery. Sulfonamide-based drugs, famously known as "sulfa drugs," were the first class of effective systemic antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.

The structure of **2-Amino-N-ethylbenzenesulfonanilide**, with its sulfonamide group, makes it a compound of interest for screening in antibacterial or other therapeutic assays^[4]. The aminothiazole sulfonamide scaffold, a related structural class, has shown promise for a wide range of pharmacological applications, including the development of antioxidant and antimicrobial agents^{[6][7]}. Therefore, this compound and its derivatives represent a valid starting point for medicinal chemistry campaigns and the development of novel therapeutics.

Safety, Handling, and Toxicology

Proper handling of **2-Amino-N-ethylbenzenesulfonanilide** is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Identification

Hazard Class	Pictogram	Signal Word	Hazard Statement	Source(s)
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation	[3]
Serious Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation	[3]
STOT - Single Exposure	GHS07	Warning	H335: May cause respiratory irritation	[3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[8].
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile rubber)[2].
 - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[8].

Storage Recommendations

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents[8].

Conclusion

2-Amino-N-ethylbenzenesulfonanilide is a compound with a well-defined role in industrial chemistry and latent potential in the field of drug discovery. Its identity is firmly established by its CAS number (81-10-7) and distinct molecular structure. The provided synthetic protocol offers a reliable method for its preparation, enabling further research and application. While its current value is primarily as a dye intermediate, the presence of the bioactive sulfonamide moiety invites exploration by medicinal chemists. Adherence to strict safety protocols is mandatory for handling this compound due to its irritant nature. This guide serves as a foundational technical resource for scientists and researchers working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-N-ethylbenzenesulfonanilide [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]

- To cite this document: BenchChem. ["2-Amino-N-ethylbenzenesulfonanilide" CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580896#2-amino-n-ethylbenzenesulfonanilide-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1580896#2-amino-n-ethylbenzenesulfonanilide-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com